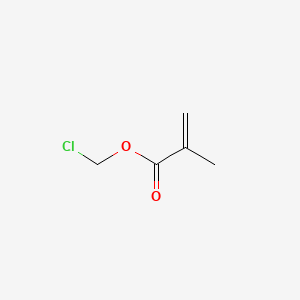
Chloromethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl methacrylate is an organic compound with the molecular formula C5H7ClO2. It is a derivative of methacrylic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group. This compound is a colorless liquid with a pungent odor and is primarily used in the production of polymers and copolymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloromethyl methacrylate can be synthesized through various methods. One common method involves the reaction of methacrylic acid with formaldehyde and hydrochloric acid. This process typically requires a catalyst, such as zinc chloride, to facilitate the reaction . Another method involves the esterification of methacrylic acid with chloromethyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the acetone cyanohydrin (ACH) process. In this method, acetone reacts with hydrocyanic acid to form acetone cyanohydrin, which is then treated with sulfuric acid to produce methacrylamide sulfate. This intermediate is subsequently esterified with chloromethyl alcohol to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: Chloromethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and carboxylic acids.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) at elevated temperatures.
Substitution Reactions: Typically carried out at ambient temperatures with a variety of nucleophiles.
Addition Reactions: Conditions vary depending on the specific reagent used.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and various industrial applications.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chloromethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as a component in dental materials.
Industry: Used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The primary mechanism of action of chloromethyl methacrylate involves its ability to polymerize and form cross-linked networks. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the polymer chains . This makes it a versatile compound for creating materials with specific properties, such as increased strength, flexibility, or biocompatibility .
Comparación Con Compuestos Similares
Methyl Methacrylate: Similar in structure but lacks the chloromethyl group.
Ethyl Methacrylate: Another similar compound, differing by the presence of an ethyl group instead of a chloromethyl group.
Uniqueness: Chloromethyl methacrylate is unique due to the presence of the chloromethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it particularly valuable in applications requiring specific chemical modifications .
Propiedades
Número CAS |
27550-73-8 |
|---|---|
Fórmula molecular |
C5H7ClO2 |
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
chloromethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-4(2)5(7)8-3-6/h1,3H2,2H3 |
Clave InChI |
JNNKWUPPLJTSSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


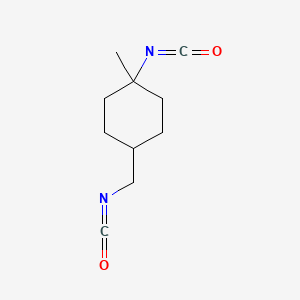
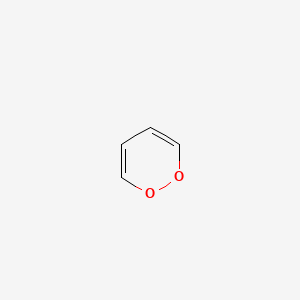
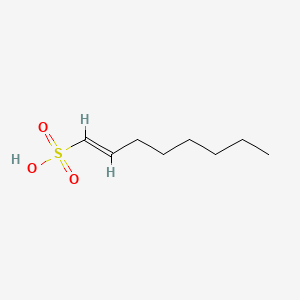
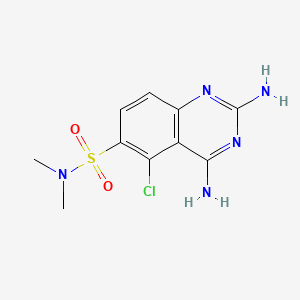
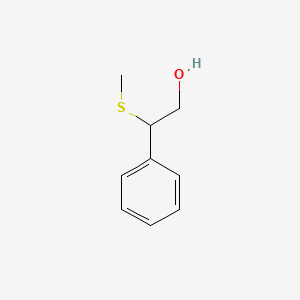
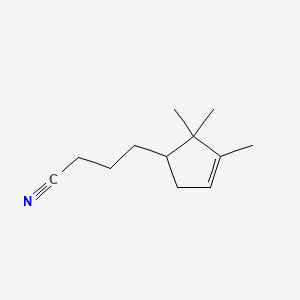
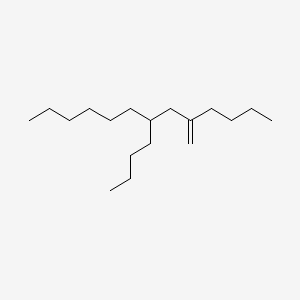
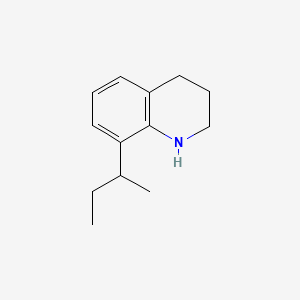

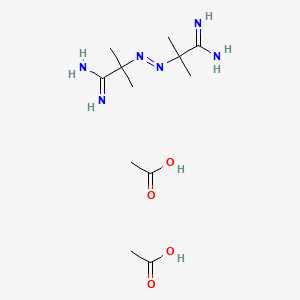
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
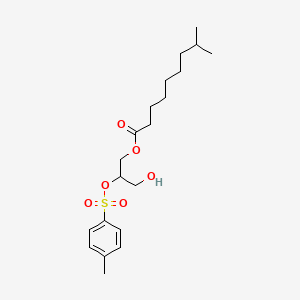

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
